N1-(4-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-29-17-8-10-18(11-9-17)30(27,28)24-12-2-3-16(24)13-22-19(25)20(26)23-15-6-4-14(21)5-7-15/h4-11,16H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNISRNHXGVFVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, enzyme inhibition, and potential anti-cancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 451.9 g/mol. Its structure incorporates a 4-chlorophenyl group, a methoxyphenyl sulfonyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O5S |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 896286-45-6 |
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds is often evaluated using Minimum Inhibitory Concentration (MIC) assays .
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for conditions like Alzheimer's disease. The IC50 values for several derivatives indicate strong inhibition capabilities, with values as low as 0.63 µM for specific analogs . Additionally, the compound's interaction with bovine serum albumin (BSA) suggests potential for drug formulation and delivery .
3. Anti-Cancer Potential
Preliminary research indicates that this compound may possess anti-cancer properties. Molecular docking studies suggest that it could interact with key targets involved in cancer cell proliferation and survival pathways. Further in vitro studies are necessary to validate these findings and explore the mechanisms of action .
Case Studies
Case Study 1: Antibacterial Screening
A series of synthesized compounds based on the oxalamide structure were screened for antibacterial activity against multiple strains. The results indicated that compounds with the 4-chlorophenyl sulfonamide moiety exhibited significant activity against E. coli and Staphylococcus aureus, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Enzyme Inhibition Analysis
In a study focusing on enzyme inhibitors, several derivatives of this compound were evaluated for their AChE inhibitory activity. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values indicative of strong pharmacological potential .
Scientific Research Applications
The compound exhibits several promising biological activities, making it a candidate for further research in drug development:
Anticancer Activity
Recent studies have demonstrated that N1-(4-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can inhibit the proliferation of various cancer cell lines. In vitro assays showed dose-dependent effects with IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
In murine models of acute inflammation, this compound has been shown to significantly reduce edema and inflammatory markers. These results suggest its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary evaluations indicate that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This property could lead to the development of new antibacterial agents.
Anticancer Study
A detailed study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
Inflammation Model
In a controlled murine model, administration of the compound resulted in marked reductions in inflammatory responses compared to controls, supporting its role as a potential anti-inflammatory agent.
Antimicrobial Evaluation
Testing against multiple bacterial strains revealed notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its utility in developing new antimicrobial therapies.
Preparation Methods
Synthetic Strategies for Oxalamide Derivatives
Oxalamides are typically synthesized via stepwise nucleophilic acyl substitution reactions using oxalyl chloride or activated oxalate esters. The asymmetry of the target compound necessitates controlled coupling of two distinct amines: 4-chloroaniline and 1-(4-methoxyphenylsulfonyl)pyrrolidin-2-ylmethanamine. Key challenges include avoiding statistical bis-amination and ensuring regioselective bond formation.
Pyrrolidine Sulfonylation
The pyrrolidine scaffold is functionalized at the nitrogen atom via sulfonylation using 4-methoxybenzenesulfonyl chloride. This step requires protection of the primary amine on the pyrrolidine’s methyl group to prevent undesired side reactions. Tert-butyloxycarbonyl (Boc) protection is preferred due to its compatibility with sulfonylation conditions.
Oxalyl Chloride-Mediated Amidation
Oxalyl chloride reacts sequentially with 4-chloroaniline and the pyrrolidine-derived amine to form the oxalamide backbone. The order of addition is critical: the less nucleophilic 4-chloroaniline is coupled first to minimize competing reactions.
Coupling Agent-Assisted Synthesis
Modern methods employ carbodiimide-based coupling agents (e.g., HATU, EDCl) to activate oxalic acid derivatives, enabling room-temperature reactions with improved yields.
Detailed Preparation Methods
Method 1: Stepwise Oxalyl Chloride Approach
Synthesis of 1-(4-Methoxyphenylsulfonyl)pyrrolidin-2-ylmethanamine
- Protection : Pyrrolidin-2-ylmethanamine (10 mmol) is dissolved in THF/water (1:1) and treated with Boc₂O (12 mmol) and NaHCO₃ (15 mmol) at 0°C for 2 h.
- Sulfonylation : The Boc-protected amine is reacted with 4-methoxybenzenesulfonyl chloride (12 mmol) in DCM with Et₃N (15 mmol) at 25°C for 12 h.
- Deprotection : The product is treated with TFA/DCM (1:1) for 1 h, yielding the free amine (Yield: 78%).
Oxalyl Chloride Coupling
- Monoamide Formation : 4-Chloroaniline (10 mmol) is added dropwise to oxalyl chloride (5 mmol) in DCM at −10°C. The mixture is stirred for 4 h to form N-(4-chlorophenyl)oxalyl chloride.
- Second Amidation : The pyrrolidine sulfonamide (5 mmol) is added with pyridine (10 mmol), and the reaction proceeds at 25°C for 12 h. Purification via silica gel chromatography (EtOAc/hexane) affords the target compound (Yield: 65%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.32 (m, 1H, pyrrolidine-H), 3.88 (s, 3H, OCH₃), 3.12–2.95 (m, 4H, CH₂).
- LC-MS (ESI+) : m/z 521.2 [M+H]⁺.
Method 2: HATU-Mediated Coupling
- Oxalic Acid Activation : Oxalic acid (5 mmol) is treated with HATU (12 mmol) and DIPEA (15 mmol) in DMF for 15 min.
- First Amidation : 4-Chloroaniline (5 mmol) is added, and stirring continues for 6 h.
- Second Amidation : The pyrrolidine sulfonamide (5 mmol) is introduced, and the mixture is stirred for 12 h. Precipitation in ice-water yields the product (Yield: 72%).
Optimization Table :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | EDCl/HOBt | HATU | HATU |
| Solvent | DCM | DMF | DMF |
| Yield (%) | 58 | 72 | 72 |
Method 3: Solid-Phase Synthesis
- Resin Functionalization : Wang resin is loaded with Fmoc-oxalic acid using DIC/HOBt.
- First Amine Coupling : 4-Chloroaniline is coupled overnight, followed by Fmoc deprotection.
- Second Amine Coupling : The pyrrolidine sulfonamide is added via HATU activation. Cleavage with TFA/DCM yields the product (Yield: 60%).
Q & A
Basic: What are the common synthetic routes for synthesizing oxalamide derivatives like N1-(4-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling reactions between chlorophenyl amines and sulfonylated pyrrolidine intermediates. Key steps include:
- Sulfonylation of pyrrolidine : Reaction of pyrrolidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichlorethane) to introduce the sulfonyl group .
- Oxalamide coupling : Condensation of the sulfonylated intermediate with 4-chlorophenyl oxalic acid derivatives using coupling agents like EDCI/HOBt.
- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the product .
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, NaOH, DCM | 53% | 95% |
| Coupling | EDCI, HOBt, DMF, RT | 39–53% | 90–95% |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on multi-technique validation :
LC-MS : Verifies molecular weight (e.g., observed m/z 409.28 for a related compound vs. calculated 408.10) .
NMR Spectroscopy :
- 1H NMR : Characterizes proton environments (e.g., δH 7.41–7.82 ppm for aromatic protons, δH 10.75 ppm for NH groups) .
- 13C NMR : Confirms carbonyl (C=O) and sulfonyl (SO2) groups.
HPLC : Assesses purity (>90% for most derivatives) .
| Compound | LC-MS (m/z) | 1H NMR Key Peaks (δH, DMSO-d6) | Purity |
|---|---|---|---|
| 14 | 409.28 (M+H+) | 7.41 (d, 2H, Ar-H), 10.75 (s, NH) | 93.2% |
| 15 | 423.27 (M+H+) | 3.56 (m, -CH2-OH), 5.48 (m, NH) | 95.0% |
Advanced: What strategies are employed to manage stereochemical outcomes during synthesis?
Methodological Answer:
Stereochemical control is critical for oxalamides with chiral centers. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
- Chromatographic resolution : Separation of diastereomers via chiral HPLC (e.g., Chiralpak columns) or fractional crystallization .
- Stereochemical analysis : NOESY NMR or X-ray crystallography to confirm absolute configuration .
Case Study from :
Compound 14 was isolated as a 1:1 stereoisomer mixture, while compound 13 was obtained as a single stereoisomer (36% yield). This highlights the need for tailored purification protocols depending on the synthetic route .
Advanced: How can researchers design experiments to elucidate the antiviral mechanism of this compound?
Methodological Answer:
To study antiviral activity (e.g., HIV-1 entry inhibition):
Targeted assays :
- CD4-binding inhibition : Surface plasmon resonance (SPR) to measure binding affinity to CD4 receptors .
- Viral entry assays : Pseudotyped viruses with luciferase reporters to quantify inhibition efficiency .
Comparative studies : Benchmark against known inhibitors (e.g., BNM-III-170 in ) to assess potency.
Structural modeling : Docking studies using crystallographic data of CD4-gp120 complexes to predict binding modes .
Example Experimental Design:
| Assay Type | Key Parameters | Outcome Metric |
|---|---|---|
| SPR Binding | KD (nM), kon/koff rates | IC50 ≤ 1 µM for potent inhibitors |
| Pseudovirus Entry | Luminescence (RLU) | >80% inhibition at 10 µM |
Advanced: How do structural modifications (e.g., sulfonyl groups, chlorophenyl substituents) influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies involve systematic variation of substituents:
- Sulfonyl group : Enhances solubility and target binding via polar interactions (e.g., 4-methoxyphenylsulfonyl in vs. 4-hydroxyphenyl in ) .
- Chlorophenyl moiety : Improves lipophilicity and membrane permeability.
- Pyrrolidine ring : Modulates conformational flexibility; substituents like hydroxymethyl ( , Compound 14) may enhance hydrogen bonding .
| Compound | Substituent | Antiviral IC50 (µM) | Notes |
|---|---|---|---|
| 14 | 5-(hydroxymethyl)thiazole | 0.8 | High potency, stereoisomer mix |
| BNM-III-170 | Guanidinomethyl indane | 0.2 | Bis-trifluoroacetate salt enhances stability |
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (H313: May cause respiratory irritation) .
- Storage : Inert atmosphere, 2–8°C, away from oxidizing agents (P403+P233) .
- Waste disposal : Follow EPA guidelines for halogenated organic waste .
Advanced: How can researchers resolve contradictions in biological data across studies?
Methodological Answer:
Contradictions (e.g., varying IC50 values) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, viral strains).
- Compound purity : Validate via HPLC and NMR (e.g., reports >90% purity).
- Stereochemical differences : Confirm enantiomeric composition (single vs. mixed isomers) .
- Salt forms : Compare free base vs. salt formulations (e.g., trifluoroacetate in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
